1,1'-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene)
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Overview
Description
1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) is an organic compound characterized by the presence of two 2,4-dimethoxybenzene groups connected by an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) typically involves the reaction of 2,4-dimethoxybenzyl chloride with ethane-1,1-diol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene).
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bis(2,4-dimethoxybenzene)
- 1,1’-(Ethane-1,1-diyl)bis(4-methoxybenzene)
- 1,1’-(Ethane-1,1-diyl)bis(2,4-dimethylbenzene)
Uniqueness
1,1’-(Ethane-1,1-diyl)bis(2,4-dimethoxybenzene) is unique due to the presence of methoxy groups at the 2 and 4 positions of the benzene rings. This structural feature imparts distinct electronic properties and reactivity compared to similar compounds, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
76185-70-1 |
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Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-12(15-8-6-13(19-2)10-17(15)21-4)16-9-7-14(20-3)11-18(16)22-5/h6-12H,1-5H3 |
InChI Key |
WYGHQAAZDBNUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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